molecular formula C27H25N3O5 B117198 methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate CAS No. 78420-23-2

methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate

Cat. No. B117198
CAS RN: 78420-23-2
M. Wt: 471.5 g/mol
InChI Key: AACGMMSOMRBWNU-NMFWXREBSA-N
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Description

“Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate” is a potent cell cycle inhibitor isolated from Pseudomonas sp. No.2663. It exhibits potent antitumor activities against tumor cell lines via binding to the spliceosome and modulating pre-mRNA splicing .


Molecular Structure Analysis

The molecular structure of a compound like “methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate” would be determined by its atomic composition and the arrangement of these atoms. Unfortunately, specific details about its molecular structure were not found in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, specific details about the physical and chemical properties of “methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate” were not found in the search results .

Scientific Research Applications

Organic Synthesis

Methyl-2-formyl benzoate, a compound with a structure related to the chemical of interest, is recognized for its versatility in organic synthesis. It serves as a bioactive precursor in the synthesis of compounds with pharmacological activities like antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its significance lies in its ability to act as a scaffold and precursor for the search of new bioactive molecules, making it an invaluable resource in pharmaceutical applications (Farooq & Ngaini, 2019).

Antimicrobial Agents

Research on p-Cymene, a monoterpene similar to components derived from the compound , highlights its broad spectrum of biological activity including antimicrobial effects. This underscores the potential of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate derivatives in developing new antimicrobial substances to address the growing challenge of antimicrobial resistance and communicable diseases (Marchese et al., 2017).

Chemosensors

Compounds based on 4-methyl-2,6-diformylphenol, which shares a functional group similarity with the chemical of interest, are utilized in the development of chemosensors for detecting various analytes. These chemosensors exhibit high selectivity and sensitivity for metal ions, anions, and neutral molecules, showcasing the potential for the application of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate derivatives in environmental monitoring, diagnostics, and material science (Roy, 2021).

Materials Science

The modification of xylan into biopolymer ethers and esters through chemical processes, including those that might involve compounds like methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate, highlights the compound's potential in creating materials with specific properties. These properties vary with functional groups, substitution degrees, and patterns, indicating its use in drug delivery applications and as additives in various industries (Petzold-Welcke et al., 2014).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate” was not found in the search results .

properties

IUPAC Name

methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5/c1-35-27(34)23(30-26(33)21-15-9-4-10-16-21)17-22(29-25(32)20-13-7-3-8-14-20)18-28-24(31)19-11-5-2-6-12-19/h2-16,18,23H,17H2,1H3,(H,28,31)(H,29,32)(H,30,33)/b22-18-/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACGMMSOMRBWNU-NMFWXREBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C/C(=C/NC(=O)C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate

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